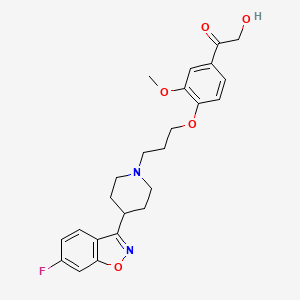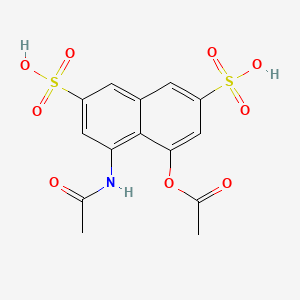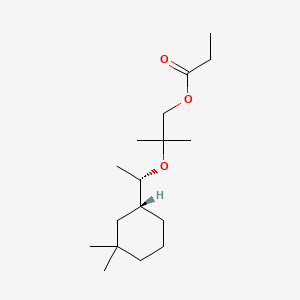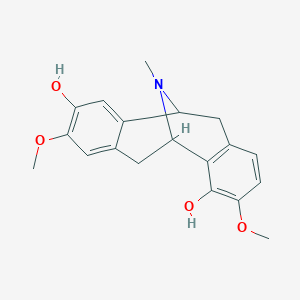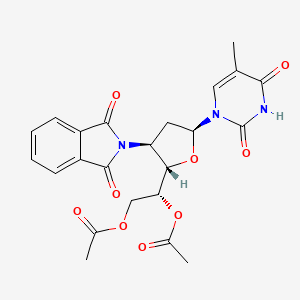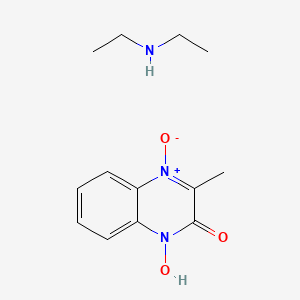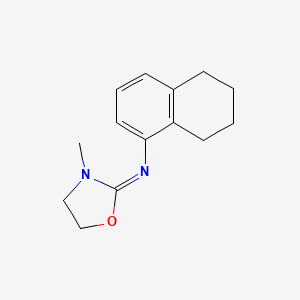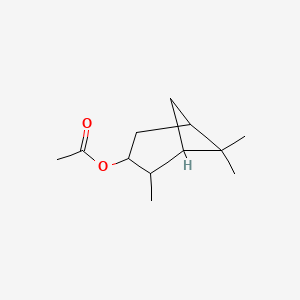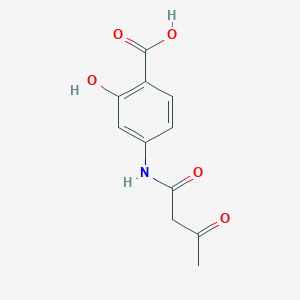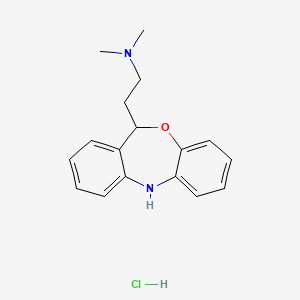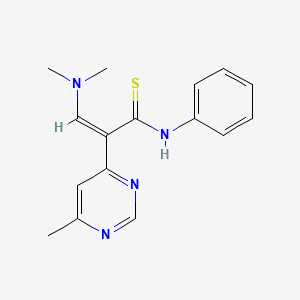
2,2-Diethyl-3,5-thiomorpholinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diethyl-3,5-thiomorpholinedione is an organic compound with the molecular formula C8H13NO2S It is characterized by a thiomorpholine ring substituted with two ethyl groups at the 2-position and carbonyl groups at the 3- and 5-positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-3,5-thiomorpholinedione typically involves the cyclization of appropriate precursors. One common method is the reaction of diethylamine with thioglycolic acid, followed by cyclization with phosgene or a similar reagent to form the thiomorpholine ring. The reaction conditions often require controlled temperatures and the presence of a base to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: 2,2-Diethyl-3,5-thiomorpholinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted thiomorpholinedione derivatives.
科学的研究の応用
2,2-Diethyl-3,5-thiomorpholinedione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2,2-Diethyl-3,5-thiomorpholinedione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and interference with cellular signaling pathways.
類似化合物との比較
2,2-Dimethyl-3,5-thiomorpholinedione: Similar structure but with methyl groups instead of ethyl groups.
2,2-Diethyl-3,5-pyrrolidinedione: Similar structure but with a pyrrolidine ring instead of a thiomorpholine ring.
Uniqueness: 2,2-Diethyl-3,5-thiomorpholinedione is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
90087-91-5 |
|---|---|
分子式 |
C8H13NO2S |
分子量 |
187.26 g/mol |
IUPAC名 |
2,2-diethylthiomorpholine-3,5-dione |
InChI |
InChI=1S/C8H13NO2S/c1-3-8(4-2)7(11)9-6(10)5-12-8/h3-5H2,1-2H3,(H,9,10,11) |
InChIキー |
YPYUHXDMZLQHRP-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=O)CS1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


